3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-N-(4-chlorophenyl)-2-methoxy-
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Overview
Description
3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-N-(4-chlorophenyl)-2-methoxy- is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-N-(4-chlorophenyl)-2-methoxy- typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and various reagents to introduce the carboximidamide, tetrahydro, chlorophenyl, and methoxy groups. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-N-(4-chlorophenyl)-2-methoxy- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-N-(4-chlorophenyl)-2-methoxy- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinolinecarboxylic Acid: A derivative with potential therapeutic applications.
Uniqueness
3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-N-(4-chlorophenyl)-2-methoxy- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
CAS No. |
171011-14-6 |
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Molecular Formula |
C17H18ClN3O |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)-2-methoxy-5,6,7,8-tetrahydroquinoline-3-carboximidamide |
InChI |
InChI=1S/C17H18ClN3O/c1-22-17-14(10-11-4-2-3-5-15(11)21-17)16(19)20-13-8-6-12(18)7-9-13/h6-10H,2-5H2,1H3,(H2,19,20) |
InChI Key |
WQOHSRDNSIYDTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCCCC2=N1)C(=NC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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